4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine
Description
4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with:
- Two amine groups at the 1, and 2 positions (ortho-diamine).
- A methyl group on the N1 amine (N1-methyl).
- An ethylsulfonyl group (-SO₂C₂H₅) at the 4 position.
Properties
IUPAC Name |
4-ethylsulfonyl-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-14(12,13)7-4-5-9(11-2)8(10)6-7/h4-6,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDJLGMEUVHMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722543 | |
| Record name | 4-(Ethanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68502-19-2 | |
| Record name | 4-(Ethanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of appropriate solvents and catalysts. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications, making the compound versatile in synthetic chemistry .
Scientific Research Applications
4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds are selected for comparison based on substituent variations at the 4-position and N1-methylation:
Table 1: Structural and Molecular Comparisons
A. Electron-Withdrawing vs. Electron-Donating Groups
- The ethylsulfonyl group in the target compound may improve metabolic stability compared to methylsulfonyl analogs in pharmaceutical contexts .
- Nitro Group : Acts as a meta-directing group, enabling further functionalization (e.g., reduction to amine for drug intermediates) .
B. Steric and Solubility Considerations
- Adamantyl Group : Introduces steric hindrance, limiting interaction with biological targets but increasing membrane permeability .
Biological Activity
4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine, also known by its CAS number 68502-19-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features:
- Ethylsulfonyl group : This moiety enhances solubility and may influence the compound's interaction with biological targets.
- Methylbenzene backbone : Provides a hydrophobic character that can facilitate membrane permeability.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 230.29 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
- Antiproliferative Effects : In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values suggest a promising therapeutic index for further development in oncology.
- Toxicological Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its safety and efficacy.
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition | |
| Antiproliferative | HeLa, A549 | IC50 = ~200 µg/mL | |
| Toxicity | Various | Favorable safety profile |
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)-N1-methylbenzene-1,2-diamine | Methylsulfonyl group instead of ethyl | Moderate antibacterial |
| N,N-Dimethylbenzene-1,2-diamine | No sulfonyl group | Low antiproliferative activity |
| 3-(Ethylsulfonyl)-aniline | Ethylsulfonyl on aniline | Significant antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
